2,2'-(Ethyne-1,2-diyl)bis(3-methylthiophene)
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Overview
Description
1,2-Di(3-methyl-2-thienyl)ethyne is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound features two thiophene rings substituted with methyl groups at the 3-position, connected by an ethyne (acetylene) linkage. Thiophene derivatives are known for their diverse applications in materials science, pharmaceuticals, and organic electronics due to their unique electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Di(3-methyl-2-thienyl)ethyne can be synthesized through various methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of 3-methyl-2-thienylboronic acid with 1,2-dibromoethyne in the presence of a palladium catalyst and a base.
Sonogashira Coupling: This method involves the coupling of 3-methyl-2-thienylacetylene with 3-methyl-2-thienyl iodide in the presence of a palladium catalyst, copper(I) iodide, and a base such as triethylamine.
Industrial Production Methods
Industrial production of 1,2-Di(3-methyl-2-thienyl)ethyne may involve scaling up the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,2-Di(3-methyl-2-thienyl)ethyne undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst in an organic solvent.
Substitution: Electrophiles such as halogens, sulfonyl chlorides, or nitrating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alkanes.
Substitution: Halogenated, sulfonated, or nitrated thiophene derivatives.
Scientific Research Applications
1,2-Di(3-methyl-2-thienyl)ethyne has several scientific research applications:
Organic Electronics: The compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) due to its excellent electronic properties.
Pharmaceuticals: Thiophene derivatives, including 1,2-Di(3-methyl-2-thienyl)ethyne, are investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.
Materials Science: The compound is used in the synthesis of advanced materials with applications in sensors, solar cells, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1,2-Di(3-methyl-2-thienyl)ethyne depends on its application:
Comparison with Similar Compounds
Similar Compounds
1,2-Di(2-thienyl)ethyne: Similar structure but lacks the methyl substitution on the thiophene rings.
2,2’-Bithiophene: Consists of two thiophene rings connected by a single bond rather than an ethyne linkage.
3,4-Dimethylthiophene: A thiophene derivative with methyl groups at the 3 and 4 positions.
Uniqueness
1,2-Di(3-methyl-2-thienyl)ethyne is unique due to the presence of both the ethyne linkage and the methyl substitution on the thiophene rings. This combination imparts distinct electronic properties, making it particularly valuable in applications such as organic electronics and materials science.
Properties
CAS No. |
566189-77-3 |
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Molecular Formula |
C12H10S2 |
Molecular Weight |
218.3 g/mol |
IUPAC Name |
3-methyl-2-[2-(3-methylthiophen-2-yl)ethynyl]thiophene |
InChI |
InChI=1S/C12H10S2/c1-9-5-7-13-11(9)3-4-12-10(2)6-8-14-12/h5-8H,1-2H3 |
InChI Key |
FSQGXCWPXRFOOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C#CC2=C(C=CS2)C |
Origin of Product |
United States |
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